5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole
Overview
Description
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a naphthalene group and a di-tert-butylphosphino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Addition of the Di-tert-butylphosphino Group: This step involves the reaction of the pyrazole derivative with a di-tert-butylphosphine reagent under controlled conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole exerts its effects depends on its application:
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.
Biological Activity: Interacts with specific molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-1H-pyrazole: Lacks the di-tert-butylphosphino group.
5-(Di-tert-butylphosphino)-1H-pyrazole: Lacks the naphthalene group.
Uniqueness
5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole is unique due to the presence of both the naphthalene and di-tert-butylphosphino groups, which confer distinct electronic and steric properties, making it valuable in specific catalytic and material science applications.
Properties
IUPAC Name |
ditert-butyl-(2-naphthalen-1-ylpyrazol-3-yl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2P/c1-20(2,3)24(21(4,5)6)19-14-15-22-23(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-15H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYJFVKLNCBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=NN1C2=CC=CC3=CC=CC=C32)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700267 | |
Record name | 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894085-97-3 | |
Record name | 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 894085-97-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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